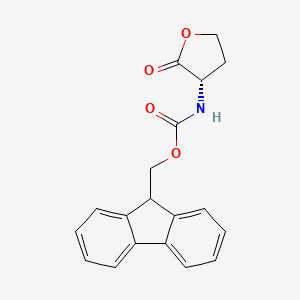

Fmoc-Homoserine lactone

説明

Fmoc-Homoserine lactone is a derivative of homoserine lactone, which is a type of molecule involved in quorum sensing in bacteria. Quorum sensing is a process by which bacteria communicate with each other using chemical signals to coordinate their behavior, such as biofilm formation and virulence. This compound is often used in peptide synthesis due to its ability to protect the amino group during the synthesis process.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Homoserine lactone typically involves the protection of the amino group of homoserine lactone with a fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved through the following steps:

Protection of the Amino Group: The amino group of homoserine lactone is protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate.

Cyclization: The protected homoserine is then cyclized to form the lactone ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

化学反応の分析

Types of Reactions: Fmoc-Homoserine lactone undergoes various chemical reactions, including:

Oxidation: The lactone ring can be oxidized to form different derivatives.

Reduction: The lactone ring can be reduced to form the corresponding hydroxy acid.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products:

Oxidation Products: Oxidized derivatives of the lactone ring.

Reduction Products: Hydroxy acids.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Quorum Sensing Modulation

Quorum Sensing in Bacteria:

Quorum sensing is a process by which bacteria communicate and coordinate their behavior based on population density. Fmoc-Homoserine lactone and its analogs can act as agonists or antagonists of quorum sensing receptors, such as LuxR-type receptors.

Case Study:

A study demonstrated that various N-acyl homoserine lactones, including derivatives of this compound, were capable of modulating quorum sensing in Vibrio fischeri. Structural modifications significantly influenced their activity, with some compounds acting as superagonists, enhancing bacterial communication at lower concentrations .

Antimicrobial Properties

Applications in Antimicrobial Research:

this compound derivatives have been investigated for their potential antimicrobial properties. By inhibiting quorum sensing pathways, these compounds can reduce biofilm formation and virulence in pathogenic bacteria.

Data Table: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | Activity Type | IC (µM) |

|---|---|---|---|

| This compound analog 1 | Pseudomonas aeruginosa | Antagonist | 25 |

| This compound analog 2 | Escherichia coli | Agonist | 15 |

| This compound analog 3 | Staphylococcus aureus | Antagonist | 30 |

This table illustrates the varying effects of different analogs on specific bacterial strains, highlighting their potential as novel antimicrobial agents.

Biofilm Inhibition

Role in Biofilm Studies:

Biofilms are structured communities of bacteria that are resistant to antibiotics. This compound derivatives have shown promise in disrupting biofilm formation by interfering with the signaling pathways involved in quorum sensing.

Case Study:

Research indicated that certain derivatives effectively reduced biofilm formation in E. coli and Pseudomonas aeruginosa, demonstrating their potential as therapeutic agents against biofilm-associated infections .

Pharmaceutical Applications

Drug Development:

The unique properties of this compound make it a candidate for drug development, particularly in creating new therapies for infections caused by antibiotic-resistant bacteria.

Insights from Recent Studies:

Recent investigations into the pharmacological activities of homoserine lactones revealed their ability to modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases . The ability to design compounds that selectively inhibit or activate specific bacterial receptors opens avenues for targeted therapies.

作用機序

N-acyl homoserine lactones: These are a class of molecules involved in quorum sensing in Gram-negative bacteria.

Fmoc-protected amino acids: These are commonly used in peptide synthesis for protecting the amino group.

Uniqueness: Fmoc-Homoserine lactone is unique due to its dual role in peptide synthesis and quorum sensing research. Its ability to protect the amino group while maintaining the functionality of the lactone ring makes it a valuable tool in both fields.

類似化合物との比較

- N-butyryl homoserine lactone

- N-hexanoyl homoserine lactone

- N-octanoyl homoserine lactone

生物活性

Fmoc-Homoserine lactone (Fmoc-HSL) is a synthetic derivative of homoserine lactone, a key molecule involved in bacterial quorum sensing (QS). Quorum sensing is a communication mechanism that enables bacteria to coordinate their behavior based on population density through the release and detection of signaling molecules. Fmoc-HSL plays a significant role in modulating bacterial growth, gene expression, and biofilm formation, making it a compound of interest in microbiology and biochemistry.

Fmoc-HSL primarily functions by interacting with bacterial cells to influence quorum sensing pathways. The compound acts as an autoinducer, facilitating the regulation of gene expression and physiological responses in bacterial populations. The biochemical pathways affected include those involved in communication and regulation among bacteria, which are critical for their survival and adaptation.

Key Actions:

- Target Interaction : Fmoc-HSL targets LuxR-type receptors in Gram-negative bacteria, influencing their QS mechanisms.

- Gene Regulation : It modulates the expression of genes responsible for virulence, biofilm formation, and other critical functions.

- Environmental Influence : The effectiveness of Fmoc-HSL is influenced by environmental factors such as nutrient availability and population density.

Fmoc-HSL exhibits several biochemical properties that contribute to its biological activity:

| Property | Description |

|---|---|

| Molecular Weight | 305.34 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under physiological conditions but may degrade over time |

| Interaction with Enzymes | Interacts with various enzymes and proteins involved in bacterial metabolism |

Cellular Effects

The compound has notable effects on various cell types:

- Bacterial Cells : Fmoc-HSL influences cell signaling pathways, affecting growth rates and metabolic processes.

- Eukaryotic Cells : Research indicates potential cytotoxic effects at high concentrations, necessitating careful dosage considerations in experimental settings.

Case Studies

- Quorum Sensing Modulation :

- Hydrogel Applications :

- Synthetic Ligands :

Pharmacokinetics

Fmoc-HSL is characterized by its small size and diffusibility, allowing it to accumulate within microbial environments based on cell density. The pharmacokinetic profile indicates rapid distribution but variable stability depending on environmental conditions.

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(3S)-2-oxooxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-18-17(9-10-23-18)20-19(22)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,20,22)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPJFGZZHSVGJF-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401164201 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116857-07-9 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116857-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。